molecular formula C16H20N2O2 B7511016 Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone

Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone

Cat. No. B7511016
M. Wt: 272.34 g/mol
InChI Key: QOQPWJDCLRTWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone, also known as JNJ-7925476, is a small molecule antagonist of the orexin-1 receptor. It was first synthesized by Janssen Pharmaceuticals in the early 2000s as a potential treatment for insomnia and other sleep disorders. Since then, it has been the subject of extensive scientific research, with a focus on its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. By blocking the activity of this receptor, Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is able to promote sleep and reduce wakefulness. This mechanism of action has been confirmed in various animal models and human studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone have been extensively studied in various animal models and human studies. It has been shown to promote sleep and reduce wakefulness in a dose-dependent manner, with minimal side effects. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, indicating its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

The advantages of Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone for lab experiments include its high selectivity for the orexin-1 receptor, its ability to promote sleep and reduce wakefulness in a dose-dependent manner, and its minimal side effects. However, its limitations include its relatively short half-life, which requires frequent dosing, and its limited solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several potential future directions for research on Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone, including:
1. Further studies on its mechanism of action, including its effects on other neurotransmitter systems and its potential interactions with other drugs.
2. Development of more potent and selective orexin-1 receptor antagonists, which could have improved efficacy and fewer side effects.
3. Investigation of its potential as a treatment for other sleep disorders, such as narcolepsy and sleep apnea.
4. Exploration of its potential as a treatment for other psychiatric disorders, such as anxiety and depression.
5. Studies on its effects on cognitive function, memory, and learning.
Conclusion
In conclusion, Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is a small molecule antagonist of the orexin-1 receptor that has been the subject of extensive scientific research. Its potential applications include the treatment of insomnia, addiction, anxiety, and depression, as well as the study of sleep regulation and other aspects of neuroscience. While it has several advantages for lab experiments, including its selectivity and minimal side effects, there is still much to be learned about its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone involves several steps, starting with the reaction of furan-3-carboxylic acid with 2-(1-methylpyrrol-2-yl)azepan-1-amine to form the corresponding amide. This intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with 2-amino-4,4-dimethyl-1-pentanol to give the final product.

Scientific Research Applications

Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been the subject of extensive scientific research, with a focus on its potential applications in various fields. In the field of neuroscience, it has been studied as a potential treatment for insomnia and other sleep disorders, as well as a tool for understanding the role of the orexin-1 receptor in sleep regulation. It has also been investigated as a potential treatment for addiction, anxiety, and depression.

properties

IUPAC Name

furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-17-9-5-7-14(17)15-6-3-2-4-10-18(15)16(19)13-8-11-20-12-13/h5,7-9,11-12,15H,2-4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQPWJDCLRTWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCCCN2C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone

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